Cas no 2292-20-8 (Dibenz[c,g]azecin-13(6H)-one,5,7,8,14-tetrahydro-3,4,10,11-tetramethoxy-6-methyl-)
![Dibenz[c,g]azecin-13(6H)-one,5,7,8,14-tetrahydro-3,4,10,11-tetramethoxy-6-methyl- structure](https://ko.kuujia.com/scimg/cas/2292-20-8x500.png)
2292-20-8 structure
상품 이름:Dibenz[c,g]azecin-13(6H)-one,5,7,8,14-tetrahydro-3,4,10,11-tetramethoxy-6-methyl-
Dibenz[c,g]azecin-13(6H)-one,5,7,8,14-tetrahydro-3,4,10,11-tetramethoxy-6-methyl- 화학적 및 물리적 성질
이름 및 식별자
-
- Dibenz[c,g]azecin-13(6H)-one,5,7,8,14-tetrahydro-3,4,10,11-tetramethoxy-6-methyl-
- 3,4,10,11-Tetramethoxy-6-methyl-5,7,8,14-tetrahydrodibenzo(c,g)azecin-13(6H)-one
- 3,4,10,11-Tetramethoxy-6-methyl-5,7,8,14-tetrahydrodibenzo[c,g]azecin-13(6H)-one
- Muramine
- Dibenz[c, 5,7,8,14-tetrahydro-3,4,10,11-tetramethoxy-6-methyl-
- NSC 148827
- NSC148827
- NSC-148827
- 5,7,8,14-TETRAHYDRO-3,4,10,11-TETRAMETHOXY-6-METHYLDIBENZ(C,G)AZECIN-13(6H)-ONE
- SCHEMBL3271155
- 3,4,10,11-tetramethoxy-6-methyl-5,7,8,14-tetrahydrobenzo[e][2]benzazecin-13-one
- UNII-EL76JUL1BM
- InChI=1/C22H27NO5/c1-23-9-8-15-11-20(26-3)21(27-4)12-16(15)18(24)10-14-6-7-19(25-2)22(28-5)17(14)13-23/h6-7,11-12H,8-10,13H2,1-5H
- DTXSID00177463
- Cryptopalmatine
- 3,4,10,11-Tetramethoxy-6-methyl-5,7,8,14-tetrahydrodibenzo[c,g]azecin-13(6H)-one #
- AKOS040735271
- DIBENZ(C,G)AZECIN-13(6H)-ONE, 5,7,8,14-TETRAHYDRO-3,4,10,11-TETRAMETHOXY-6-METHYL-
- HUIJAZQRYSCNED-UHFFFAOYSA-N
- Dibenz[c,g]azecin-13(6H)-one, 5,7,8,14-tetrahydro-3,4,10,11-tetramethoxy-6-methyl-
- CHEBI:194523
- CHEMBL1971249
- 3, 4, 10, 11-tetramethoxy-6-methyl-5, 7, 8, 14-tetrahydrobenzo[e][2]benzazecin-13-one
- 2292-20-8
- EL76JUL1BM
- {Dibenz[c,g]azecin-13(6H)-one,} 5,7,8, 14-tetrahydro-3,4,10,11-tetramethoxy-6-methyl-
- NCI60_001022
- 5,7,8,14-Tetrahydro-3,4,10,11-tetramethoxy-6-methyldibenz[c,g]azecin-13(6H)-one
-
- 인치: InChI=1S/C22H27NO5/c1-23-9-8-15-11-20(26-3)21(27-4)12-16(15)18(24)10-14-6-7-19(25-2)22(28-5)17(14)13-23/h6-7,11-12H,8-10,13H2,1-5H3
- InChIKey: HUIJAZQRYSCNED-UHFFFAOYSA-N
- 미소: COC1C=C2CCN(CC3C(OC)=C(OC)C=CC=3CC(=O)C2=CC=1OC)C
계산된 속성
- 정밀분자량: 385.18901
- 동위원소 질량: 385.189
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 0
- 수소 결합 수용체 수량: 6
- 중원자 수량: 28
- 회전 가능한 화학 키 수량: 4
- 복잡도: 515
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): 3
- 토폴로지 분자 극성 표면적: 57.2Ų
실험적 성질
- 밀도: 1.131
- 비등점: 555.6°Cat760mmHg
- 플래시 포인트: 289.8°C
- 굴절률: 1.543
- PSA: 57.23
- LogP: 3.07220
Dibenz[c,g]azecin-13(6H)-one,5,7,8,14-tetrahydro-3,4,10,11-tetramethoxy-6-methyl- 관련 문헌
-
L. Crombie,V. Gold,B. Capon,C. W. Rees,E. F. Caldin,D. J. Millen,R. F. M. White,C. J. Timmons,E. S. Waight,R. H. Thomson,R. McCrindle,K. H. Overton,R. M. Acheson,K. W. Bentley,J. S. Whitehurst,D. J. Manners,R. C. Sheppard Annu. Rep. Prog. Chem. 1963 60 245
-
K. W. Bentley Nat. Prod. Rep. 1990 7 245
-
3. 460. The rearrangement of isoquinoline alkaloid N-oxidesK. W. Bentley,A. W. Murray J. Chem. Soc. 1963 2497
-
4. Index of subjects, 1927
-
K. W. Bentley Nat. Prod. Rep. 1987 4 677
2292-20-8 (Dibenz[c,g]azecin-13(6H)-one,5,7,8,14-tetrahydro-3,4,10,11-tetramethoxy-6-methyl-) 관련 제품
- 130-86-9(protopine)
- 24240-04-8(Allocryptopine)
- 490-52-8(Hunnemanine)
- 485-91-6(Allocryptopine)
- 482-74-6(Cryptopine (~90%))
- 2413883-72-2(Tert-butyl 4-cyano-4-hydroxy-2,2,6,6-tetramethylpiperidine-1-carboxylate)
- 25387-93-3((Quinolin-8-olato)lithium)
- 2043662-34-4(ethyl (1R)-3-oxocyclohexane-1-carboxylate)
- 2171804-89-8(1-(3,4-dimethylphenyl)ethane-1-sulfonyl fluoride)
- 2548976-65-2(N-(cyclohexylmethyl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine)
추천 공급업체
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
골드 회원
중국 공급자
시약

Heyuan Broad Spectrum Biotechnology Co., Ltd
골드 회원
중국 공급자
시약

Hefei Zhongkesai High tech Materials Technology Co., Ltd
골드 회원
중국 공급자
시약

Shanghai Xinsi New Materials Co., Ltd
골드 회원
중국 공급자
대량
